

# (p-Methoxyphenyl)acetic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methoxyphenylacetic acid*

Cat. No.: *B039546*

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## An In-depth Technical Guide to (p-Methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

(p-Methoxyphenyl)acetic acid, also known as 4-**methoxyphenylacetic acid**, is an aromatic carboxylic acid with significant applications in the pharmaceutical and chemical industries. It serves as a crucial intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). Recent metabolomic studies have also highlighted its potential as a plasma biomarker for the early detection of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its role in biomedical research, complete with detailed experimental protocols and workflow diagrams.

### Chemical and Physical Properties

(p-Methoxyphenyl)acetic acid is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	104-01-8	[1][2][3][4][5]
Molecular Weight	166.17 g/mol	[2][3]
Molecular Formula	C9H10O3	[2][3]
Synonyms	4-Methoxyphenylacetic acid, Homoanisic acid, 2-(4-methoxyphenyl)acetic acid	[3]
Melting Point	84-86 °C	
Boiling Point	140 °C at 3 mmHg	
Appearance	White to pale yellow crystalline powder or flakes	
Solubility	Soluble in ethanol, methanol, and diethyl ether. Moderately soluble in water.	
Safety	Irritant, harmful if swallowed, causes serious eye irritation.	

## Synthesis of (p-Methoxyphenyl)acetic Acid

Several synthetic routes for the preparation of (p-Methoxyphenyl)acetic acid have been established. Below are detailed protocols for two common methods.

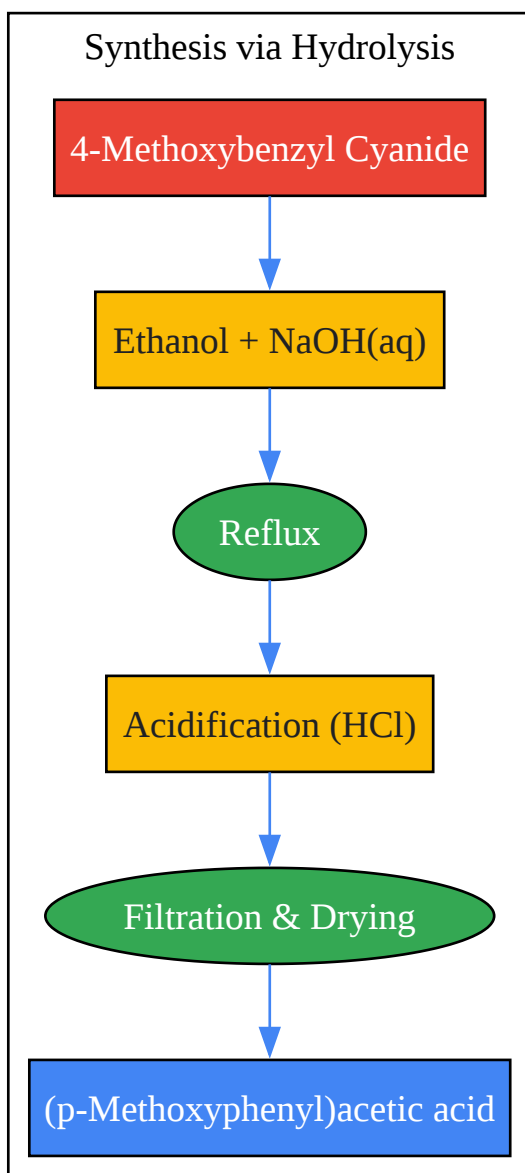
### Synthesis via Hydrolysis of 4-Methoxybenzyl Cyanide

This method involves the hydrolysis of 4-methoxybenzyl cyanide to the corresponding carboxylic acid.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzyl cyanide (1 equivalent) in a suitable solvent such as ethanol.

- Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the flask.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2.
- Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (p-Methoxyphenyl)acetic acid.



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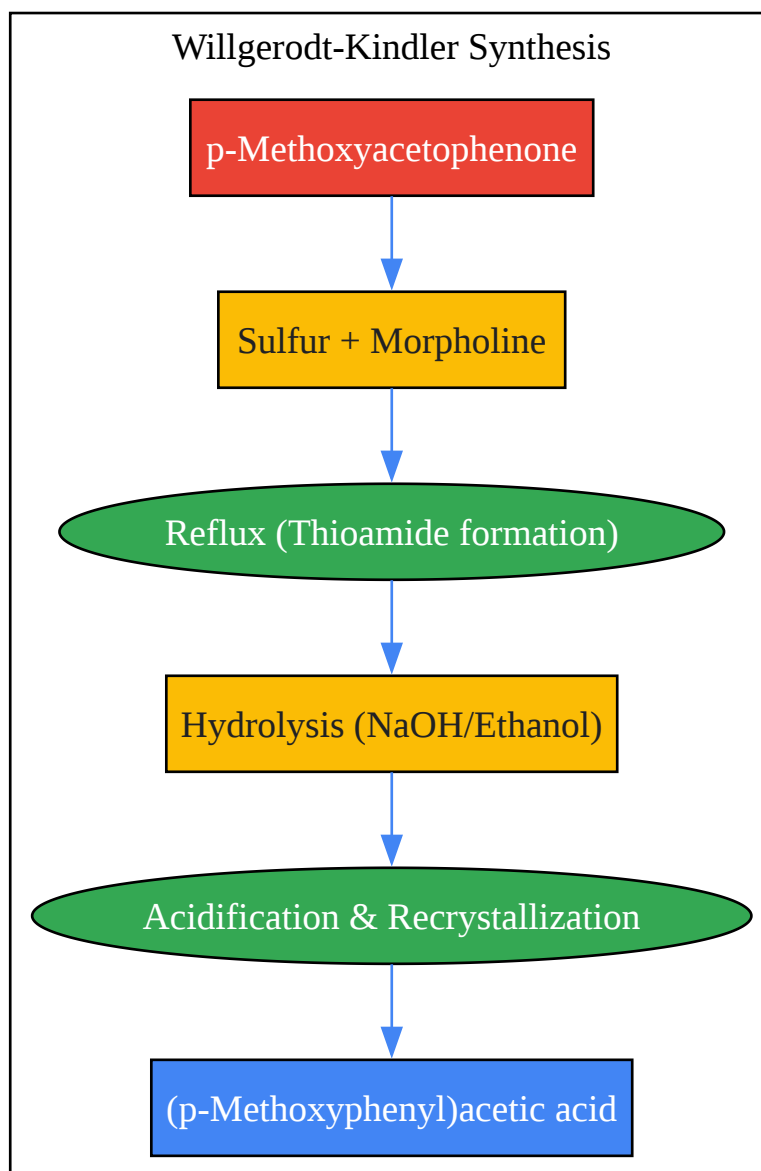
Caption: Workflow for the synthesis of (p-Methoxyphenyl)acetic acid via hydrolysis.

## Synthesis from p-Methoxyacetophenone (Willgerodt-Kindler Reaction)

This multi-step synthesis involves the conversion of a ketone to a carboxylic acid with the same number of carbon atoms.

Experimental Protocol:

- **Thioamide Formation:** In a reaction vessel, mix p-methoxyacetophenone (1 equivalent) with sulfur and an amine (e.g., morpholine). Heat the mixture to reflux. This step forms the thiomorpholide intermediate.
- **Hydrolysis:** To the crude thioamide, add an alcoholic solution of a strong base (e.g., sodium hydroxide in ethanol) and reflux for several hours to hydrolyze the thioamide to the corresponding carboxylate salt.
- **Acidification and Isolation:** After cooling, acidify the reaction mixture with a strong acid (e.g., HCl). The (p-Methoxyphenyl)acetic acid will precipitate. Isolate the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., dilute ethanol) to obtain the purified product.



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Caption: Workflow for the Willgerodt-Kindler synthesis of (p-Methoxyphenyl)acetic acid.

## Biological Significance and Applications

### Precursor in Pharmaceutical Synthesis

(p-Methoxyphenyl)acetic acid is a valuable building block in the pharmaceutical industry. It is notably used as a precursor in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The carboxylic acid moiety allows for further chemical

modifications, such as esterification and amidation, to produce a diverse range of biologically active molecules.

## Potential Biomarker for Non-Small Cell Lung Cancer (NSCLC)

Recent advances in metabolomics have identified (p-Methoxyphenyl)acetic acid as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).<sup>[1]</sup> Studies have shown that the levels of this metabolite are significantly different in the plasma of NSCLC patients compared to healthy individuals.<sup>[1]</sup> This discovery opens new avenues for the development of non-invasive diagnostic tools for lung cancer.

## Experimental Protocol: Quantification in Human Plasma by UPLC-MS/MS

The following is a generalized protocol for the quantification of (p-Methoxyphenyl)acetic acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on established procedures for the analysis of small molecule metabolites in biological fluids.

### Materials and Reagents:

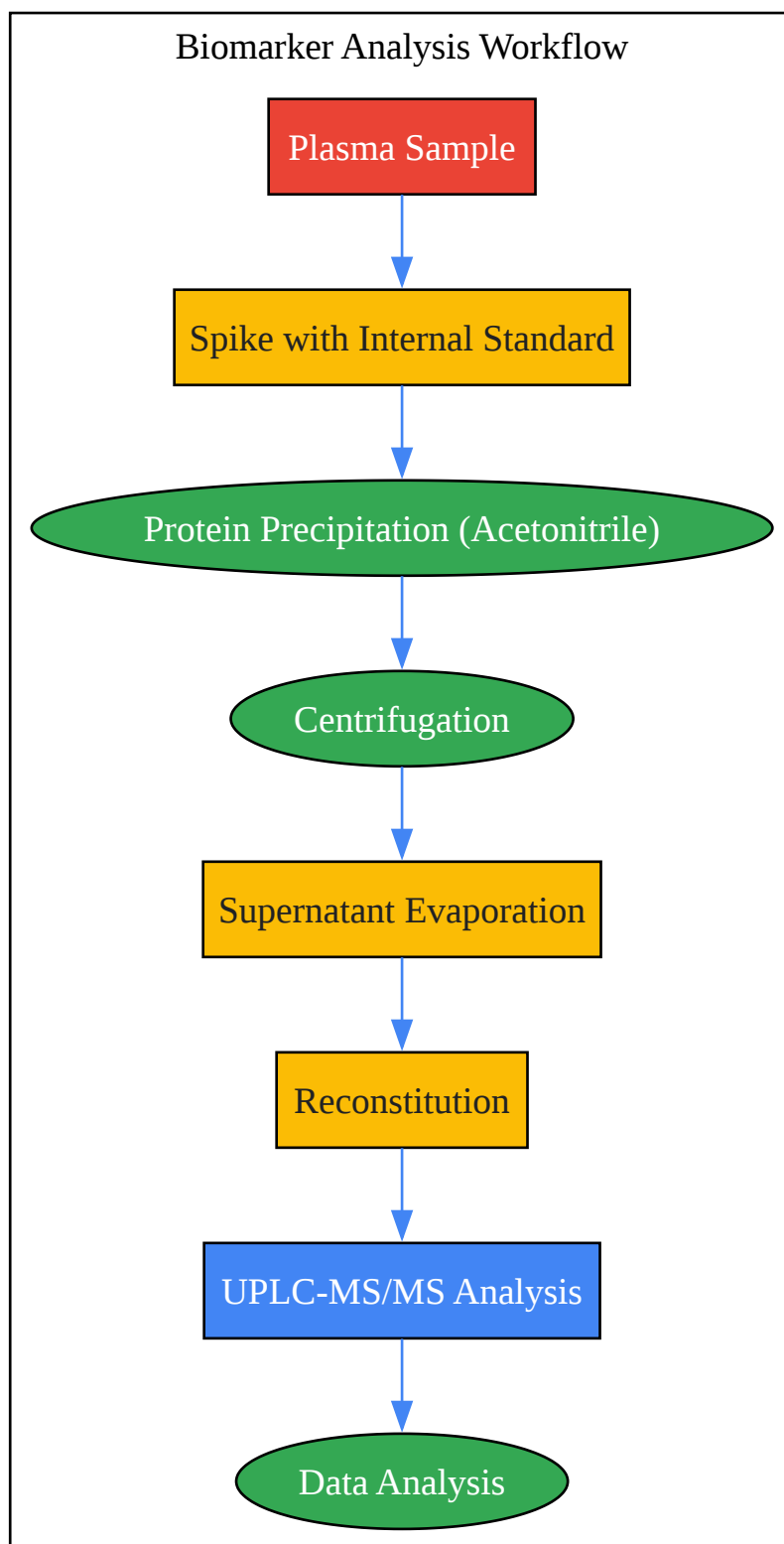
- (p-Methoxyphenyl)acetic acid analytical standard
- Isotopically labeled internal standard (e.g., (p-Methoxyphenyl)acetic acid-d7)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma samples

### Sample Preparation (Protein Precipitation):

- Thaw frozen human plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.
- In a microcentrifuge tube, add 100  $\mu$ L of plasma.
- Spike with 10  $\mu$ L of the internal standard solution.
- Add 400  $\mu$ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for UPLC-MS/MS analysis.

#### UPLC-MS/MS Conditions:

- UPLC System: A high-pressure gradient UPLC system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- MRM Transitions: Specific precursor-to-product ion transitions for (p-Methoxyphenyl)acetic acid and its internal standard should be determined and optimized.



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Caption: Workflow for the quantification of (p-Methoxyphenyl)acetic acid in plasma.



## Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways in which (p-Methoxyphenyl)acetic acid is a key modulator. Its primary characterized biological role is as an endogenous metabolite and a potential biomarker. Further research is required to elucidate any direct interactions with cellular signaling cascades.

## Conclusion

(p-Methoxyphenyl)acetic acid is a compound of significant interest due to its established role in chemical synthesis and its emerging importance in clinical diagnostics. The synthetic methodologies are well-established, providing a reliable supply for research and industrial applications. Its identification as a potential biomarker for NSCLC underscores the importance of continued investigation into the metabolic profiles of diseases. Future studies are warranted to explore its potential involvement in cellular signaling and to validate its clinical utility as a diagnostic marker.

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- To cite this document: BenchChem. [(p-Methoxyphenyl)acetic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039546#p-methoxyphenyl-acetic-acid-cas-number-and-molecular-weight]

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